INS37217, also known as denufosol tetrasodium, is a synthetic dinucleotide structurally similar to uridine 5'-triphosphate (UTP). [, ] It acts as a potent and selective agonist for the P2Y2 receptor, a G protein-coupled receptor widely expressed in epithelial cells. [, , ] This receptor activation triggers downstream signaling pathways involved in various physiological processes. In scientific research, INS37217 serves as a valuable tool to investigate P2Y2 receptor function in vitro and in vivo, particularly in epithelial tissues like the respiratory system and the retinal pigment epithelium (RPE). [, , , ]
Denufosol tetrasodium is a pharmacological agent primarily developed for the treatment of cystic fibrosis, a genetic disorder that affects the lungs and digestive system. This compound functions as a selective agonist for the P2Y2 receptor, which plays a crucial role in enhancing mucosal hydration and facilitating mucus clearance in the respiratory tract. By promoting chloride ion secretion and inhibiting sodium absorption, denufosol tetrasodium aims to alleviate the symptoms associated with thick, sticky mucus characteristic of cystic fibrosis.
Denufosol tetrasodium is classified as a dinucleoside tetraphosphate, specifically composed of two nucleosides: deoxycytidine and uridine. It is synthesized in its tetrasodium salt form for inhalation use. The compound has been explored in clinical trials to assess its efficacy and safety in improving lung function among cystic fibrosis patients, particularly those with mild to moderate disease severity .
The synthesis of denufosol tetrasodium involves several key steps:
This synthetic pathway allows for the efficient production of denufosol tetrasodium while ensuring that the final product retains its pharmacological properties .
Denufosol tetrasodium has a complex molecular structure characterized by:
The molecular architecture comprises two nucleobases linked through four phosphate groups. This structure is essential for its function as a P2Y2 receptor agonist, facilitating interactions that lead to increased chloride ion transport across epithelial cells in the lungs .
Denufosol tetrasodium undergoes several chemical reactions during its synthesis:
These reactions must be carefully controlled to ensure high yield and purity of the final product .
Denufosol tetrasodium exerts its therapeutic effects through:
Denufosol tetrasodium exhibits several significant physical and chemical properties:
These properties are crucial for ensuring effective delivery via nebulization in clinical settings .
Denufosol tetrasodium has been primarily investigated for:
Clinical trials have demonstrated its potential benefits, although further research is needed to fully establish its efficacy across diverse patient populations .
Denufosol tetrasodium (chemical formula: C₁₈H₂₇N₅O₂₁P₄; molecular weight: 773.323 g/mol) is a dinucleotide polyphosphate analog structured as a uridine-5'-tetraphospho-5'-deoxycytidine derivative [1] [6]. Its molecular design features a (5'→5')-tetraphosphate linkage between uridine and deoxycytidine moieties, conferring metabolic stability and high specificity for the P2Y₂ receptor (P2Y₂R) [3] [4]. This receptor, a Class A G protein-coupled receptor (GPCR) with 377 amino acids in humans, is endogenously activated equipotently by ATP and UTP [9] [10].
Denufosol acts as a full agonist at P2Y₂R, binding to its extracellular domain with a pEC₅₀ of ~6.7, translating to an EC₅₀ in the low micromolar range (1–5 µM) [9]. Computational and mutagenesis studies indicate that denufosol engages the receptor’s orthosteric pocket through ionic interactions between its tetra-anionic phosphate groups and conserved lysine/arginine residues (e.g., Lys²⁴⁹, Arg²⁶⁵) in transmembrane helices 6 and 7 [9]. Unlike endogenous nucleotides, denufosol’s deoxycytidine moiety enhances resistance to ectonucleotidase degradation, prolonging receptor activation [3] [4].
Table 1: Key Molecular Properties of Denufosol Tetrasodium
Property | Value | Significance |
---|---|---|
Chemical Class | (5'→5')-Dinucleotide tetraphosphate | Mimics endogenous nucleotides with enhanced stability |
P2Y₂R Affinity (pEC₅₀) | 6.7 | High potency agonist |
Metabolic Stability (t₁/₂) | 22 hours in CF sputum | Resists enzymatic hydrolysis vs. UTP (t₁/₂: minutes) |
Selectivity | P2Y₂ > P2Y₄, P2Y₆ | Minimal off-target receptor activation |
P2Y₂R activation by denufosol triggers canonical Gαq/PLCβ signaling:
These actions collectively enhance airway surface liquid (ASL) hydration and mucociliary clearance (MCC) [1] [4]. Secondary effects include:
Table 2: Physiological Effects of P2Y₂R Activation in Airway Epithelia
Pathway | Key Effectors | Functional Outcome |
---|---|---|
Chloride Secretion | CaCC (TMEM16A) | Hydrates ASL, compensates for CFTR |
Sodium Absorption Inhibition | ENaC phosphorylation | Prevents ASL dehydration |
Ciliary Activity | Ca²⁺/calmodulin kinases | Increases mucus transport velocity |
Secretagogue Activity | PKC-mucin granules | Promotes lubricating mucus secretion |
Denufosol’s pharmacological profile diverges significantly from endogenous P2Y₂R agonists ATP and UTP:
Table 3: Denufosol vs. Endogenous Agonists
Parameter | Denufosol | UTP/ATP | Clinical Implication |
---|---|---|---|
Enzymatic Degradation | Resistant (t₁/₂: hours) | Rapid (t₁/₂: minutes) | Sustained receptor activation |
P2Y₂R EC₅₀ | ~2.0 µM | ~0.08 µM (UTP) | Higher doses needed but prolonged effect |
Receptor Selectivity | P2Y₂ > P2Y₄, P2Y₆ | Broad (ATP: P2X, P2Y) | Targeted ion transport modulation |
ASL Hydration Duration | >60 minutes | <20 minutes | Enhanced mucociliary clearance |
In cystic fibrosis airways, where CFTR dysfunction impairs basal Cl⁻ secretion, denufosol’s ability to activate CaCC provides a CFTR-bypass mechanism. Preclinical studies confirm it restores ASL height and MCC rates in CF epithelial models to 70–80% of non-CF levels [1] [4]. Its unique stability profile enables clinically feasible dosing via nebulization, with ~7 mg of a 60 mg dose deposited in distal airways [5] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7